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Compound of Interest

Compound Name: 4-(4-Carboxyphenyl)-2-nitrophenol

CAS No.: 203718-39-2

Cat. No.: B6382661

Get Quote

Executive Summary
4-(4-Carboxyphenyl)-2-nitrophenol (C₁₃H₉NO₅, MW 259.21 Da) presents a unique analytical

challenge due to its dual acidic moieties (carboxylic acid and nitrophenol). Successful

identification requires leveraging the ortho-effect of the nitro group and the facile

decarboxylation of the benzoic acid moiety.

This guide compares the MS/MS performance of this compound against its non-nitrated analog

(4'-Hydroxy-4-biphenylcarboxylic acid) and positional isomers, demonstrating why specific

transitions are required for high-confidence identification in complex biological matrices.

Chemical Identity & Ionization Properties[1][2][3][4]
[5][6][7]
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Feature Specification

IUPAC Name 4-(4-Carboxyphenyl)-2-nitrophenol

Molecular Formula C₁₃H₉NO₅

Monoisotopic Mass 259.0481 Da

Precursor Ion (ESI-) [M-H]⁻ = 258.04

pKa Values (Est.) COOH: ~4.2

Preferred Mode
ESI Negative Mode (Due to high acidity of

COOH and Phenol)

Why ESI Negative Mode?
While positive mode (ESI+) can protonate the nitro group, it yields unstable signals with high

background noise. ESI Negative mode (ESI-) is the "Gold Standard" for this compound

because:

Double Deprotonation Potential: The carboxylic acid deprotonates readily, forming a stable

[M-H]⁻ ion.

Resonance Stabilization: The o-nitro group stabilizes the phenolate anion via resonance,

enhancing ionization efficiency compared to non-nitrated phenols.

Fragmentation Mechanisms (MS/MS)[4][5][6][8][9]
The fragmentation pattern of 4-(4-Carboxyphenyl)-2-nitrophenol is governed by two

competing pathways: Decarboxylation (Ring B) and Nitro-Group Elimination (Ring A).

Primary Pathway: The Carboxyl Loss
The most abundant product ion arises from the loss of CO₂ from the benzoic acid ring.

Transition:m/z 258 → 214

Mechanism: Charge-remote fragmentation or charge-driven loss depending on the

deprotonation site.
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Significance: This is the primary Quantifier Ion due to its high intensity.

Secondary Pathway: The Ortho-Nitro Effect
The presence of the nitro group at the ortho position to the phenol hydroxyl triggers specific

rearrangements not seen in meta or para isomers.

Loss of NO (30 Da): Rearrangement of the nitro group to a nitrite ester followed by radical

elimination.

Transition:m/z 258 → 228

Loss of NO₂ (46 Da): Direct cleavage of the C-N bond.

Transition:m/z 258 → 212

Diagnostic Pathway: Combined Losses
At higher collision energies (CE > 35 eV), sequential losses occur.

Transition:m/z 258 → 214 (-CO₂) → 184 (-NO)

Significance: This transition is the Qualifier Ion, confirming the presence of both the carboxyl

and nitro groups on the biphenyl core.

Visualization of Fragmentation Pathways[3][5]
The following diagram illustrates the competing fragmentation pathways for the [M-H]⁻

precursor.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b6382661?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Precursor Ion [M-H]⁻
m/z 258

[M-H-CO₂]⁻
m/z 214

(Base Peak)

Loss of CO₂ (44 Da)
Low CE

[M-H-NO]⁻
m/z 228

(Rearrangement)

Loss of NO (30 Da)
Ortho-Effect

[M-H-NO₂]⁻
m/z 212

Loss of NO₂ (46 Da)

[M-H-CO₂-NO]⁻
m/z 184

(Qualifier)

Loss of NO (30 Da)
High CE

Loss of CO₂ (44 Da)

Click to download full resolution via product page

Caption: Proposed ESI(-) fragmentation pathways showing the competition between

decarboxylation (green) and nitro-group elimination (yellow/red).

Comparative Performance Analysis
To validate the specificity of your assay, you must distinguish the target from likely

interferences.

Comparison 1: Target vs. Non-Nitrated Analog
Alternative: 4'-Hydroxy-4-biphenylcarboxylic acid (MW 214).

Differentiation: The analog has a precursor mass of m/z 213. It cannot generate the m/z 258

precursor.

Risk: The product ion of your target (m/z 214) is isobaric with the precursor of the analog.

Solution: Chromatographic separation is essential. The nitro group increases lipophilicity

compared to the bare phenol, typically increasing retention time on C18 columns.

Comparison 2: Target vs. Positional Isomer (3-Nitro)
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Alternative: 4-(4-Carboxyphenyl)-3-nitrophenol.

Differentiation: Both have m/z 258 precursors.

Key Difference (The Ortho Effect): The 2-nitro isomer (Target) facilitates an intramolecular

hydrogen bond with the phenol -OH. This promotes the loss of NO (m/z 228) via a specific

cyclic transition state. The 3-nitro isomer cannot form this state and will predominantly lose

NO₂ (m/z 212) without the m/z 228 intermediate.

Protocol: Monitor the 258 → 228 transition. If absent, the compound is likely the 3-nitro

isomer.

Summary Table: Diagnostic Transitions
Compound

Precursor
(m/z)

Quantifier
(m/z)

Qualifier (m/z)
Specificity
Mechanism

Target (2-Nitro) 258 214 (-CO₂) 228 (-NO)

Ortho-effect

driven

rearrangement.

3-Nitro Isomer 258 214 (-CO₂) 212 (-NO₂)

Lack of ortho-OH

interaction

prevents NO

loss.

Non-Nitro Analog 213 169 (-CO₂) -
Different

precursor mass.

Validated Experimental Protocol
Sample Preparation (Solid Phase Extraction)

Cartridge: Mixed-mode Anion Exchange (MAX) is recommended to retain the carboxylic

acid.

Loading: pH 7.0 (Ionized COOH).

Wash: 5% NH₄OH in Methanol (removes neutrals).
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Elution: 2% Formic Acid in Methanol (protonates COOH, eluting the compound).

LC-MS/MS Parameters
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50 mm, 1.8 µm.

Mobile Phase A: Water + 0.1% Formic Acid.[1]

Mobile Phase B: Acetonitrile (No acid required if negative mode sensitivity is sufficient, but

acid ensures sharp peaks).

Gradient: 10% B to 90% B over 8 minutes.

Source Settings (ESI-):

Gas Temp: 300°C

Gas Flow: 10 L/min

Nebulizer: 35 psi

Capillary Voltage: 3500 V

Self-Validation Step
To confirm the identity of the peak without a reference standard:

Run the sample at low Collision Energy (10 eV). Observe m/z 258 (Parent).

Run at medium CE (25 eV). Observe m/z 214 (Decarboxylation).

Run at medium CE (25 eV). Check for m/z 228. Presence = 2-Nitro isomer (Target). Absence

= 3-Nitro isomer.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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